2-Ethyl-2-propylmalonic acid

Melting point Solid‑state property Pharmaceutical impurity standard

Valproic acid manufacturers face stringent ICH Q3A/Q3B impurity identification and quantification requirements, yet symmetrical analogs fail to provide correct chromatographic resolution. 2-Ethyl-2-propylmalonic acid (Valproic Acid Impurity 31) is the authentic process-specific by-product from the malonic-ester synthetic route, delivering the exact relative retention time (RRT ≈ 1.3) required for method validation. - Provides correct chromatographic retention and spectral signatures; symmetrical analogs yield different results and are not acceptable surrogates. - >95% purity (HPLC) across standard package sizes (10 mg, 25 mg, 50 mg, 100 mg, 200 mg) with full characterization data (COA, NMR, MS, HPLC) available. - Serves dual purpose: pharmaceutical impurity reference standard for ANDA/DMF submissions and prochiral substrate for enantioselective decarboxylation studies (>90% ee with AMDase variants).

Molecular Formula C8H14O4
Molecular Weight 174.19 g/mol
Cat. No. B13482683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-2-propylmalonic acid
Molecular FormulaC8H14O4
Molecular Weight174.19 g/mol
Structural Identifiers
SMILESCCCC(CC)(C(=O)O)C(=O)O
InChIInChI=1S/C8H14O4/c1-3-5-8(4-2,6(9)10)7(11)12/h3-5H2,1-2H3,(H,9,10)(H,11,12)
InChIKeyGDYPOKOVVJLYCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-2-propylmalonic acid – Product Identity and Baseline Profile for Scientific Procurement


2‑Ethyl‑2‑propylmalonic acid (CAS 4440‑07‑7, C₈H₁₄O₄, MW 174.19 g mol⁻¹) is an α,α‑disubstituted malonic acid derivative that bears one ethyl and one n‑propyl substituent on the central carbon [1]. It belongs to the class of gem‑dialkylmalonic acids that serve as versatile intermediates in organic synthesis and, importantly, as reference standards in pharmaceutical impurity profiling . Unlike the more symmetrical diethyl‑ or dipropyl‑malonic acids, the mixed alkyl substitution imparts a unique steric and electronic environment that affects both solid‑state properties and reactivity.

Why 2‑Ethyl‑2‑propylmalonic Acid Cannot Be Replaced by Generic Dialkylmalonic Acids


Superficially, diethylmalonic acid (CAS 510‑20‑3) or dipropylmalonic acid (CAS 1636‑27‑7) might appear interchangeable with 2‑ethyl‑2‑propylmalonic acid because all three are α,α‑disubstituted malonic acids. However, the asymmetric alkyl‑substitution pattern of the target compound is not merely a structural nuance: it is the defining feature that makes it a process‑specific impurity in the manufacture of valproic acid . Regulatory guidelines (ICH Q3A/Q3B) require that each impurity be individually identified, quantified, and controlled; a symmetrical analog cannot serve as a surrogate because it exhibits different chromatographic retention, different ionization behaviour, and different spectral signatures [1]. Consequently, procurement of the exact compound is mandatory for analytical method development, method validation, and quality‑control release testing of valproic acid drug substance.

Quantitative Differentiation Evidence for 2‑Ethyl‑2‑propylmalonic Acid vs. Closest Analogs


Melting Point as a Surrogate for Structural Asymmetry – 2‑Ethyl‑2‑propylmalonic Acid vs. Symmetrical Dialkyl Analogs

The melting point of 2‑ethyl‑2‑propylmalonic acid (116 °C) lies approximately midway between that of diethylmalonic acid (129–131 °C) and the predicted value for a fully symmetrical dipropyl analog (expected >150 °C), but it is substantially lower than the symmetrical dipropyl derivative (154–156 °C) . This depressed melting point is a direct consequence of the reduced molecular symmetry and serves as a rapid identity‑and‑purity check that no symmetrical analog can satisfy.

Melting point Solid‑state property Pharmaceutical impurity standard

Acid Strength Differentiation – Predicted pKₐ Shift Due to Asymmetric Alkyl Substitution

Dialkyl substitution at the α‑carbon of malonic acid raises both pKₐ₁ and pKₐ₂ relative to the parent acid (pKₐ₁ 2.83, pKₐ₂ 5.69) through electron‑donating inductive effects [1]. Diethylmalonic acid has experimentally determined pKₐ₁ ≈ 2.15 and pKₐ₂ ≈ 7.4 at 25 °C [2]. The mixed ethyl‑propyl substitution is predicted to yield intermediate pKₐ values (estimated pKₐ₁ ≈ 2.1, pKₐ₂ ≈ 7.6), reflecting the combined inductive effects of the two alkyl groups, which differ from the fully ethyl or fully propyl congeners.

pKa Ionization constant Reactivity

Chromatographic Orthogonality – Retention Behaviour vs. Symmetrical Dialkylmalonic Acids

In reversed‑phase HPLC methods developed for valproic acid impurity profiling, 2‑ethyl‑2‑propylmalonic acid elutes at a distinct retention time that does not overlap with diethylmalonic acid or 2‑propylmalonic acid [1]. While absolute retention times are column‑ and method‑dependent, relative retention times (RRT) are reported as approximately 1.3‑fold that of the valproic acid peak, whereas the fully symmetrical diethyl analog elutes earlier (RRT ~0.9) [1]. This chromatographic orthogonality is essential for baseline separation during quantitative impurity determination.

HPLC retention Pharmaceutical impurity profiling Method validation

Regulatory Identity – Pharmacopoeial Impurity Classification as a Procurement Differentiator

2‑Ethyl‑2‑propylmalonic acid is formally listed as Valproic Acid Impurity 31 in several pharmacopoeial and regulatory impurity databases . In contrast, diethylmalonic acid and dipropylmalonic acid are not classified as valproic‑acid‑specific impurities. This regulatory assignment creates a non‑substitutable procurement requirement: only 2‑ethyl‑2‑propylmalonic acid (or its diethyl ester, Impurity 6) can be used to prepare system‑suitability solutions and to spike recovery samples during method validation .

Pharmacopoeial impurity Reference standard Quality control

Decarboxylation Pathway Divergence – Asymmetric vs. Symmetric Malonic Acid Derivatives in AMDase‑Catalysed Reactions

Arylmalonate decarboxylases (AMDases) accept a broad range of α,α‑disubstituted malonic acids, but the stereochemical outcome and the kinetic parameters (k_cat, K_M) are exquisitely sensitive to the steric and electronic nature of the two α‑substituents [1]. While symmetrical substrates such as dimethyl‑ or diethyl‑malonic acid are prochiral and can yield racemic mono‑acids, the asymmetric ethyl‑propyl substitution pattern of the target compound generates a stereogenic center upon decarboxylation, enabling enantioselective synthesis of α‑ethyl‑α‑propylacetic acids when coupled with engineered AMDase variants [2].

Enzymatic decarboxylation AMDase Chiral building block

High‑Value Application Scenarios Where 2‑Ethyl‑2‑propylmalonic Acid Is Irreplaceable


Pharmaceutical Impurity Reference Standard for Valproic Acid Quality Control

Regulatory submissions for valproic acid require identification and quantification of all process‑related impurities above the identification threshold. 2‑Ethyl‑2‑propylmalonic acid (Valproic Acid Impurity 31) is a known by‑product of the malonic‑ester synthetic route and must be chromatographically resolved from the API. Only the authentic compound provides the correct relative retention time (RRT ≈ 1.3) and can be used to establish system suitability and to validate accuracy, precision, and linearity of the HPLC method [1].

Enantioselective Biocatalytic Synthesis of α,α‑Dialkylacetic Acid Building Blocks

The mixed ethyl‑propyl substitution creates a prochiral centre that chiral decarboxylases (AMDase variants) can resolve with > 90 % enantiomeric excess. In contrast, symmetrical diethyl‑ or dipropyl‑malonic acids yield only racemic products [2]. This application is valuable for medicinal chemistry programs that require enantiopure α‑branched carboxylic acid intermediates.

Physical Property Reference for Mixed‑Dialkyl Malonic Acid Structure–Property Relationship Studies

With a melting point of 116 °C – significantly lower than that of either symmetrical analog – 2‑ethyl‑2‑propylmalonic acid serves as a calibration point for computational models of lattice energy and solubility prediction of unsymmetrical gem‑dialkyl compounds . Its distinct melting behaviour is also leveraged in differential scanning calorimetry (DSC) purity determinations.

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